molecular formula C9H11N3 B10816524 1H-Imidazol-2-amine, 4,5-dihydro-1-phenyl- CAS No. 41213-54-1

1H-Imidazol-2-amine, 4,5-dihydro-1-phenyl-

Cat. No.: B10816524
CAS No.: 41213-54-1
M. Wt: 161.20 g/mol
InChI Key: DILMDBKVKPVPRX-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-1-phenyl- is a heterocyclic compound featuring an imidazole ring fused with a phenyl group. This compound is notable for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-1-phenyl- typically involves the cyclization of amido-nitriles. One method involves the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of nickel catalysts and controlled reaction conditions are crucial for achieving efficient production. Additionally, the process may involve purification steps such as recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-1-phenyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole derivatives with various functional groups.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives.

    Substitution: It participates in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, dihydroimidazoles, and imidazole derivatives with functional groups such as alkyl, aryl, and acyl groups .

Scientific Research Applications

1H-Imidazol-2-amine, 4,5-dihydro-1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their function .

Comparison with Similar Compounds

  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
  • 1H-Imidazol-2-amine, 4,5-dihydro-N-[[4-(trifluoromethyl)phenyl]methyl]-
  • 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate

Uniqueness: 1H-Imidazol-2-amine, 4,5-dihydro-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it exhibits enhanced stability and reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

41213-54-1

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-phenyl-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C9H11N3/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)

InChI Key

DILMDBKVKPVPRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)N)C2=CC=CC=C2

Origin of Product

United States

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